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Introduction

Roginolisib (also known as I0A-244 and MSC2360844) is a novel, orally bioavailable, small
molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kd) enzyme.[1][2] It represents a
significant development in the field of PI3K inhibitors due to its unique, non-ATP-competitive,
allosteric mechanism of action.[3][4] This mechanism, which involves binding to the C-terminus
of the PI3Kd protein, contributes to its high selectivity and favorable safety profile compared to
other PI3K inhibitors.[2][4] This technical guide provides a comprehensive overview of the
PI13Kd selectivity profile of Roginolisib hemifumarate, including quantitative data, detailed
experimental methodologies, and visual representations of the relevant biological pathways
and experimental workflows.

Core Data Presentation

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and
potential off-target effects. Roginolisib has been demonstrated to be a potent and highly
selective inhibitor of PI3KJ.

Biochemical and Cellular Potency

Roginolisib demonstrates potent inhibition of PI3Kd in biochemical assays and downstream
signaling in cellular contexts.
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Parameter Value Assay System Reference

Biochemical IC50 vs.

145 nM In vitro kinase assay [1]

PI3Kd
Cellular IC50 (pAkt BCR-induced pAkt in
o 280 nM [1]
inhibition) Ramos B cells
Cellular IC50 B cell proliferation

o _ 48 nM [1]
(antiproliferative) assay

PI3K Isoform Selectivity

While a direct head-to-head comparison of IC50 values against all Class | PI3K isoforms (a, 3,
Y, and d) in a single biochemical assay is not publicly available in the reviewed literature, non-
clinical toxicology studies provide strong evidence for its selectivity in a physiological setting.
These studies show that pharmacologically relevant plasma concentrations of Roginolisib lead
to sustained inhibition of PI3Kd at doses significantly lower than those required to inhibit PI3K[3
and PI3Ka.

In Vivo Effect at .
Target . Species Reference
Indicated Dose

Free plasma levels
PI3Kd exceeded cellular Rat & Dog [5]
IC90 for =12 hours

Free plasma levels
PI3KpB exceeded cellular Rat & Dog [5]
IC90 for =2 hours

Free plasma levels
PI3Ka exceeded cellular Rat & Dog [5]
IC50 for =2 hours

This in vivo data suggests a favorable selectivity window for PI3Kd over the a and 3 isoforms.

Broader Kinase Selectivity
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Roginolisib has been profiled against a broad panel of kinases, demonstrating a high degree of
selectivity for PI3Kd.

Parameter Finding Reference

Highly selective against a
Kinase Panel Screen panel of 278 additional [1]

kinases.

Signaling Pathway and Mechanism of Action

Roginolisib's unique allosteric, non-ATP-competitive mechanism of inhibition distinguishes it
from many other PI3K inhibitors. This leads to a more targeted disruption of the
PISK/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and
differentiation.

mTORC1

Click to download full resolution via product page

PI3K/AKT signaling pathway with Roginolisib’s point of inhibition.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to
characterize the selectivity and activity of Roginolisib.

Biochemical PI3K Isoform Selectivity Assay (General
Protocol)
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Biochemical assays are employed to determine the direct inhibitory effect of a compound on
the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved
fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the production of ADP, a product of the kinase reaction. A
europium-labeled anti-ADP antibody and an Alexa Fluor® 647 labeled ADP tracer are used. In
the absence of inhibition, the kinase produces ADP, which displaces the tracer from the
antibody, leading to a low TR-FRET signal. In the presence of an inhibitor, less ADP is
produced, the tracer remains bound to the antibody, and a high TR-FRET signal is generated.

Materials:

Purified recombinant PI3K enzymes (p110a/p85a, p110B/p85a, p110y, p110d/p85a)

e Lipid substrate (e.g., PIP2)

o ATP

* Roginolisib hemifumarate (serially diluted)

e TR-FRET based ADP detection kit (e.g., Adapta™ Universal Kinase Assay Kit)

o Assay plates (e.g., 384-well)

o Plate reader capable of TR-FRET measurements

Procedure:

Prepare serial dilutions of Roginolisib in DMSO.

In a 384-well plate, add the PI3K enzyme, lipid substrate, and the Roginolisib dilutions.

Initiate the kinase reaction by adding a solution containing ATP at a concentration near the
Km for each isoform.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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o Stop the reaction and detect the amount of ADP produced by adding the TR-FRET detection
reagents as per the manufacturer's protocol.

e Measure the TR-FRET signal on a compatible plate reader.

» Calculate the percent inhibition for each compound concentration relative to a no-inhibitor
control.

Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular PI3K Pathway Inhibition Assay (pAkt Western
Blot - General Protocol)

This assay assesses the ability of Roginolisib to inhibit PI3K signaling within a cellular context
by measuring the phosphorylation of the downstream effector protein, Akt.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The
phosphorylation of Akt at key residues (e.g., Ser473) is a hallmark of PI3K pathway activation.
Inhibition of PI3K& by Roginolisib should lead to a dose-dependent decrease in pAkt levels.

Materials:

e B-cell ymphoma cell line (e.g., Ramos)

e Cell culture medium and supplements

« Roginolisib hemifumarate (serially diluted)

o Stimulant (e.g., anti-IgM for BCR cross-linking)

 Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
e Protein assay reagent (e.g., BCA kit)

o SDS-PAGE equipment and reagents

e PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt

HRP-conjugated anti-rabbit secondary antibody

Chemiluminescent substrate and imaging system

Procedure:

Culture cells to an appropriate density.

Pre-treat cells with varying concentrations of Roginolisib or vehicle (DMSO) for a specified
time (e.g., 1-2 hours).

Stimulate the cells with a suitable agonist (e.g., anti-lgM) for a short period (e.g., 15-30
minutes) to induce PI3K pathway activation.

Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer.

Determine the protein concentration of each lysate.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein
loading.

Quantify band intensities to determine the relative inhibition of Akt phosphorylation.
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Generalized workflow for a biochemical kinase inhibition assay.

Conclusion
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Roginolisib hemifumarate is a potent and highly selective allosteric inhibitor of PI3Kd. Its
unique non-ATP-competitive mechanism of action contributes to a favorable selectivity profile,
not only against other PI3K isoforms but also across the broader human kinome. The data
presented in this guide, supported by the detailed methodologies, underscore the differentiated
profile of Roginolisib, making it a promising therapeutic candidate for various malignancies and
immune-mediated diseases. Further research, particularly the public release of head-to-head
biochemical selectivity data, will continue to refine our understanding of this important
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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